

Application Notes and Protocols: Fosfomycin Broth Microdilution Assays

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Fosfomycin is a broad-spectrum antibiotic that exhibits bactericidal activity by inhibiting the initial step of peptidoglycan synthesis. Due to its unique mechanism of action, it often retains activity against multidrug-resistant (MDR) pathogens. Accurate and reproducible in vitro susceptibility testing is crucial for its effective clinical use. While agar dilution is the reference method for **fosfomycin** susceptibility testing according to both the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST), broth microdilution is a widely used and reliable alternative for determining the Minimum Inhibitory Concentration (MIC).[1][2][3] This document provides a detailed protocol for performing **fosfomycin** broth microdilution assays.

A critical component of **fosfomycin** susceptibility testing is the supplementation of the testing medium with glucose-6-phosphate (G6P).[1][4] **Fosfomycin** enters the bacterial cell primarily through the glycerol-3-phosphate (GlpT) and the hexose phosphate (UhpT) transport systems. The expression of the UhpT transporter is induced by G6P, thereby facilitating **fosfomycin** uptake.[4][5][6] Both CLSI and EUCAST recommend the addition of 25 μ g/mL of G6P to the testing medium to ensure accurate and reproducible results.[1][4][6]

Key Experimental Protocols



Protocol 1: Preparation of Fosfomycin Stock Solution and Microdilution Plates

Materials:

- Fosfomycin powder (potency-corrected)
- Glucose-6-Phosphate (G6P) disodium salt
- Cation-Adjusted Mueller-Hinton Broth (CAMHB)
- Sterile, 96-well, U-bottom microtiter plates
- · Sterile reagent reservoirs
- Calibrated multichannel pipettes

Procedure:

- Prepare G6P-supplemented CAMHB: Dissolve G6P in CAMHB to a final concentration of 25
 μg/mL.[1][4][6] Ensure complete dissolution and sterilize by filtration if necessary.
- Prepare **Fosfomycin** Stock Solution: Prepare a stock solution of **fosfomycin** at a concentration of 1024 μ g/mL in G6P-supplemented CAMHB. Ensure the calculation accounts for the potency of the **fosfomycin** powder.
- Serial Dilutions:
 - \circ Dispense 100 μ L of G6P-supplemented CAMHB into wells 2 through 12 of a 96-well microtiter plate.
 - Add 200 μL of the 1024 μg/mL fosfomycin stock solution to well 1.
 - Perform a two-fold serial dilution by transferring 100 μL from well 1 to well 2, mixing thoroughly, and continuing this process through well 11. Discard 100 μL from well 11. Well 12 will serve as the growth control (no antibiotic).



 The final concentrations in the wells will range from 512 μg/mL to 0.5 μg/mL after inoculation.

Protocol 2: Inoculum Preparation and Plate Inoculation

Materials:

- Bacterial culture grown overnight on a non-selective agar medium
- Sterile saline (0.85% NaCl) or Mueller-Hinton broth
- Spectrophotometer or McFarland turbidity standards (0.5 McFarland)
- Vortex mixer

Procedure:

- Isolate Selection: From an 18-24 hour culture plate, select 3-5 well-isolated colonies of the test organism.
- Inoculum Suspension: Suspend the colonies in sterile saline or broth. Vortex thoroughly to create a smooth suspension.
- Turbidity Adjustment: Adjust the turbidity of the bacterial suspension to match a 0.5
 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for E. coli.
- Final Inoculum Dilution: Dilute the adjusted suspension in G6P-supplemented CAMHB to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the microtiter plate wells. This is typically a 1:100 dilution of the 0.5 McFarland suspension.
- Plate Inoculation: Within 15 minutes of preparing the final inoculum, inoculate each well of the microdilution plate with 100 μ L of the diluted bacterial suspension. This will bring the final volume in each well to 200 μ L.

Protocol 3: Incubation and MIC Determination

Procedure:



- Incubation: Cover the inoculated microtiter plates and incubate at $35 \pm 2^{\circ}$ C in ambient air for 16-20 hours.[4]
- Reading the MIC: After incubation, examine the plates from the bottom using a reading
 mirror. The MIC is defined as the lowest concentration of fosfomycin that completely inhibits
 visible bacterial growth.[2] A small, single button of growth or a faint haze at the bottom of the
 well should be disregarded. The growth control well (well 12) must show distinct turbidity for
 the test to be valid.

Data Presentation

Table 1: Recommended Reagent Concentrations

Reagent	Final Concentration	Medium
Glucose-6-Phosphate (G6P)	25 μg/mL	Cation-Adjusted Mueller- Hinton Broth (CAMHB)
Bacterial Inoculum	~5 x 10 ⁵ CFU/mL	G6P-supplemented CAMHB

Table 2: Quality Control (QC) Strains and Expected MIC

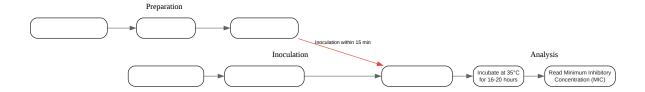
Ranges

Quality Control Strain	CLSI M100-ED31 MIC Range (µg/mL)	EUCAST v11.0 QC Table MIC Range (μg/mL)
Escherichia coli ATCC® 25922™	0.5 - 2	0.5 - 2
Enterococcus faecalis ATCC® 29212™	32 - 128	Not specified for broth microdilution
Staphylococcus aureus ATCC® 29213™	0.5 - 4	0.5 - 4
Pseudomonas aeruginosa ATCC® 27853™	2 - 8	2 - 8

Note: QC testing should be performed with each batch of susceptibility tests to ensure the accuracy of the results.[7]



Experimental Workflow Diagram



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Caption: Workflow for Fosfomycin Broth Microdilution Assay.

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